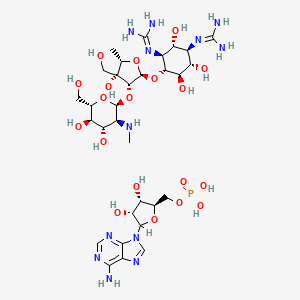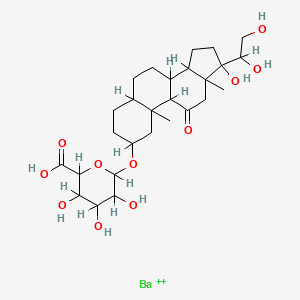
Ferric cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric cyanide, also known as ferricyanide, is a coordination compound with the formula [Fe(CN)₆]³⁻. It consists of an iron (III) ion surrounded by six cyanide ligands in an octahedral geometry. This compound is commonly encountered as potassium ferricyanide, a red crystalline material used as an oxidizing agent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric cyanide can be synthesized by oxidizing potassium ferrocyanide with chlorine gas. The reaction proceeds as follows: [ 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl ] This method involves passing chlorine gas through a solution of potassium ferrocyanide, resulting in the formation of potassium ferricyanide .
Industrial Production Methods
On an industrial scale, potassium ferricyanide is produced by treating potassium ferrocyanide with chlorine gas under controlled conditions. The process ensures the efficient conversion of ferrocyanide to ferricyanide, yielding a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ferric cyanide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to ferrocyanide ([Fe(CN)₆]⁴⁻) in a reversible redox reaction[ [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ ]
Substitution Reactions: This compound can react with other metal ions to form complex compounds, such as Prussian blue when treated with iron (II) salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like ascorbic acid and iron (II) salts. These reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound include ferrocyanide and various metal-cyanide complexes, such as Prussian blue .
Wissenschaftliche Forschungsanwendungen
Ferric cyanide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ferric cyanide involves its ability to undergo redox reactions, where it can accept or donate electrons. This property makes it a valuable tool in studying electron transfer processes and redox chemistry. The molecular targets and pathways involved in these reactions include various enzymes and proteins that participate in cellular redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocyanide ([Fe(CN)₆]⁴⁻): The reduced form of ferric cyanide, commonly used in similar applications but with different redox properties.
Hexacyanoferrate (II) and (III): Other cyanide complexes of iron with varying oxidation states and applications.
Uniqueness
This compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in redox chemistry and industrial applications, where precise control over oxidation states is required .
Eigenschaften
CAS-Nummer |
5683-74-9 |
|---|---|
Molekularformel |
C3FeN3 |
Molekulargewicht |
133.9 g/mol |
IUPAC-Name |
iron(3+);tricyanide |
InChI |
InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3 |
InChI-Schlüssel |
XYZXOFUXTBSQQI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2R)-2-[(1R,3S,5S)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione](/img/structure/B1208034.png)
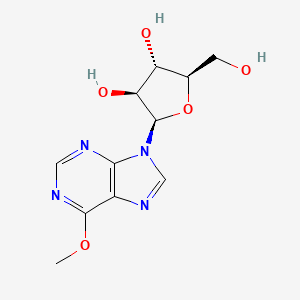
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)
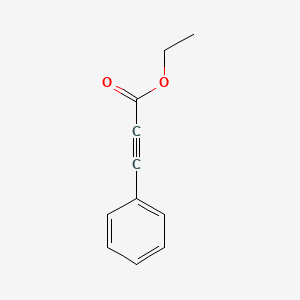
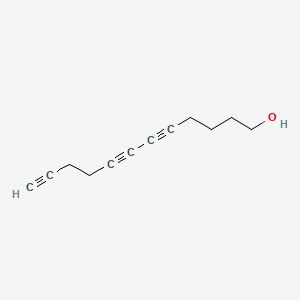


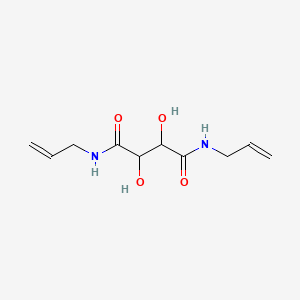


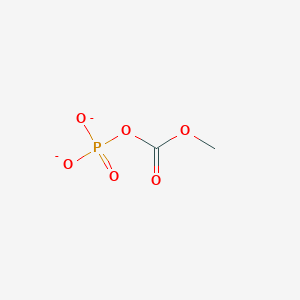
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
